molecular formula C12H13F3N6O2 B11090431 4-hydrazinyl-N-(4-methoxyphenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

4-hydrazinyl-N-(4-methoxyphenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B11090431
M. Wt: 330.27 g/mol
InChI Key: LPORINAOIZTZEJ-UHFFFAOYSA-N
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Description

N-[4-HYDRAZINO-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE is a complex organic compound belonging to the class of triazines. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is notable for its unique structure, which includes hydrazino and trifluoroethoxy groups, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of N-[4-HYDRAZINO-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE typically involves multiple steps. One common method starts with the reaction of cyanuric chloride with appropriate nucleophiles. The process involves sequential substitution of the chlorides on cyanuric chloride by hydrazino and trifluoroethoxy groups under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone, with the temperature carefully regulated to optimize yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include organic solvents, acids, and bases, depending on the specific reaction being carried out. The major products formed from these reactions vary but often include derivatives with modified functional groups .

Scientific Research Applications

N-[4-HYDRAZINO-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-HYDRAZINO-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets. The hydrazino group is known to form strong interactions with various biological molecules, potentially inhibiting their function. The trifluoroethoxy group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets within the body .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives such as:

    2,4,6-Triazido-1,3,5-triazine: Known for its high energy and sensitivity.

    4,6-Diazido-1,3,5-triazine: Notable for its high melting point and enthalpy of formation.

    2-Hydrazino-4-methoxy-6-(4-morpholinyl)-1,3,5-triazine:

N-[4-HYDRAZINO-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE stands out due to its combination of hydrazino and trifluoroethoxy groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C12H13F3N6O2

Molecular Weight

330.27 g/mol

IUPAC Name

4-hydrazinyl-N-(4-methoxyphenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H13F3N6O2/c1-22-8-4-2-7(3-5-8)17-9-18-10(21-16)20-11(19-9)23-6-12(13,14)15/h2-5H,6,16H2,1H3,(H2,17,18,19,20,21)

InChI Key

LPORINAOIZTZEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)OCC(F)(F)F)NN

Origin of Product

United States

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